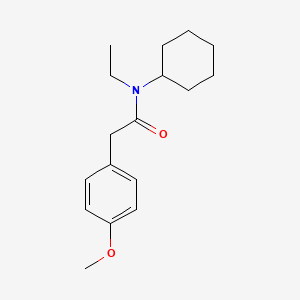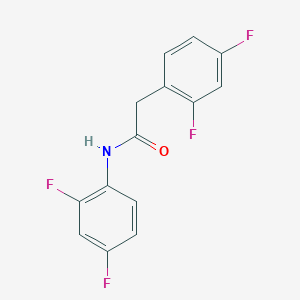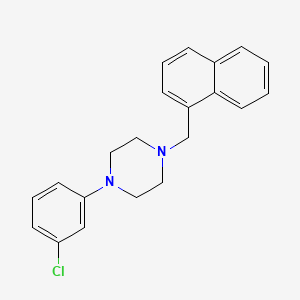
N-cyclohexyl-N-ethyl-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-ethyl-2-(4-methoxyphenyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexyl group, an ethyl group, and a 4-methoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-ethyl-2-(4-methoxyphenyl)acetamide typically involves the reaction of cyclohexylamine, ethylamine, and 4-methoxyphenylacetic acid. The process can be carried out under various conditions, including:
Direct Amidation: This method involves the direct reaction of the amines with 4-methoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the desired amide.
Acylation: Another approach involves the acylation of cyclohexylamine and ethylamine with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclohexyl-N-ethyl-2-(4-methoxyphenyl)acetamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
Chemistry: N-cyclohexyl-N-ethyl-2-(4-methoxyphenyl)acetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications. It may possess analgesic, anti-inflammatory, or antimicrobial properties, which could be harnessed in the development of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- N-cyclohexyl-N-methyl-2-(4-methoxyphenyl)acetamide
- N-cyclohexyl-N-ethyl-2-(4-hydroxyphenyl)acetamide
- N-cyclohexyl-N-ethyl-2-(4-chlorophenyl)acetamide
Comparison:
- N-cyclohexyl-N-methyl-2-(4-methoxyphenyl)acetamide: This compound differs by having a methyl group instead of an ethyl group. It may exhibit different pharmacokinetic and pharmacodynamic properties due to the smaller size of the methyl group.
- N-cyclohexyl-N-ethyl-2-(4-hydroxyphenyl)acetamide: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s reactivity and biological activity, potentially enhancing its solubility and interaction with biological targets.
- N-cyclohexyl-N-ethyl-2-(4-chlorophenyl)acetamide: The substitution of a chlorine atom for the methoxy group can impact the compound’s electronic properties and its interactions with enzymes or receptors, possibly leading to different therapeutic effects.
N-cyclohexyl-N-ethyl-2-(4-methoxyphenyl)acetamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-18(15-7-5-4-6-8-15)17(19)13-14-9-11-16(20-2)12-10-14/h9-12,15H,3-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTVUTNFOBFQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{2-[4-(3-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5642198.png)

![5-{1-[4-(methylsulfonyl)phenyl]cyclobutyl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5642213.png)

![2-(cyclopropylmethyl)-9-[oxo(phenyl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5642227.png)
![6-methyl-8-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5642239.png)
![5-methoxy-1-methyl-1,4-dihydro-9H-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B5642246.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5642260.png)
![2-(3,5-difluorobenzyl)-N,N-dimethyl-3-oxo-2,8-diazaspiro[4.5]decane-8-sulfonamide](/img/structure/B5642263.png)
![(1S,5R)-3-(2-cyclopropyl-4-methylpyrimidine-5-carbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5642267.png)

![4-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5642285.png)
![8-(2-ethylisonicotinoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5642287.png)
![2-[3-OXO-3-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)PROPYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5642297.png)
